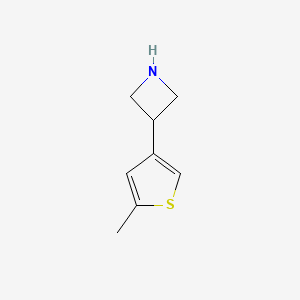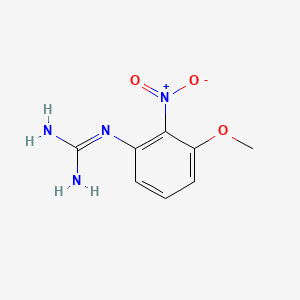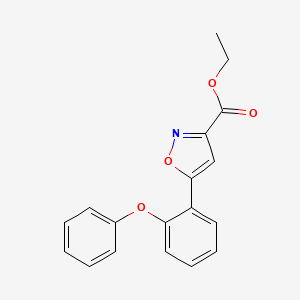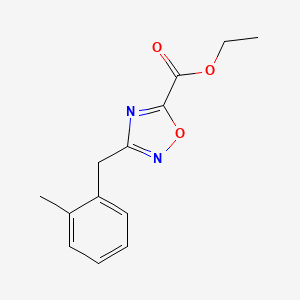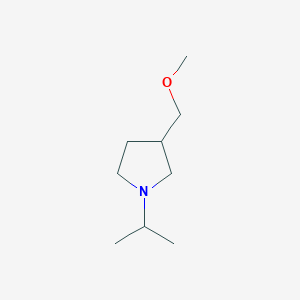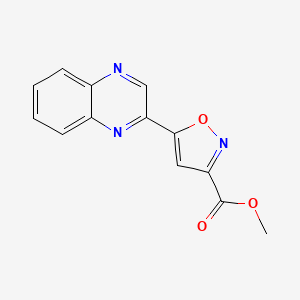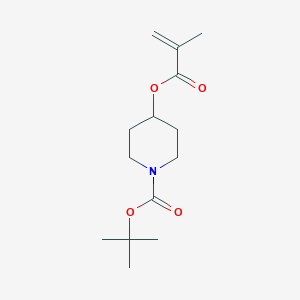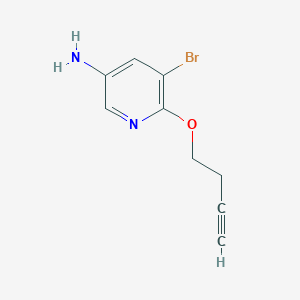
2-Amino-5-(5-bromo-2,4-dimethoxyphenyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(5-bromo-2,4-dimethoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a brominated dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(5-bromo-2,4-dimethoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2,4-dimethoxybenzohydrazide with thiocarbonyl diimidazole (TCDI) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Amino-5-(5-bromo-2,4-dimethoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield a variety of aminated derivatives, while oxidation can lead to the formation of sulfoxides or sulfones.
科学的研究の応用
2-Amino-5-(5-bromo-2,4-dimethoxyphenyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Amino-5-(5-bromo-2,4-dimethoxyphenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with enzymes, receptors, or other molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The brominated phenyl group and the thiadiazole ring contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-bromo-2,5-dimethoxyphenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(5-bromo-2,4-dimethoxyphenyl)-1,3,4-thiadiazole is unique due to the presence of both bromine and dimethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C10H10BrN3O2S |
|---|---|
分子量 |
316.18 g/mol |
IUPAC名 |
5-(5-bromo-2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10BrN3O2S/c1-15-7-4-8(16-2)6(11)3-5(7)9-13-14-10(12)17-9/h3-4H,1-2H3,(H2,12,14) |
InChIキー |
VKHHDWCYFAGRKZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C2=NN=C(S2)N)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




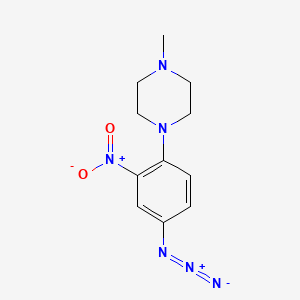
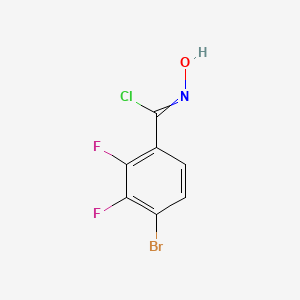
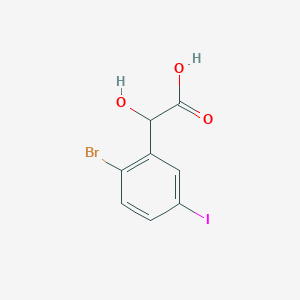
![Methyl 3-[(2-Aminophenyl)amino]benzoate](/img/structure/B13695749.png)
